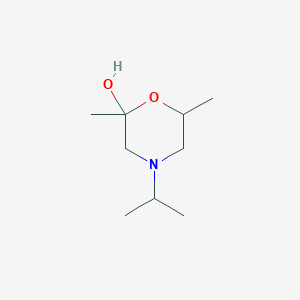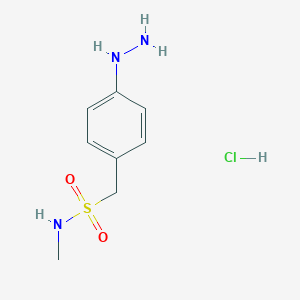
Dimethyl-2-oxoglutarat
Übersicht
Beschreibung
Dimethyl 2-oxoglutarate is an organic compound with the chemical formula C7H10O5. It is a key intermediate in the Krebs cycle and plays a significant role as a nitrogen transporter in biological metabolic pathways . This compound is a colorless liquid that is soluble in water and has volatile properties .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-oxoglutarate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .
Mode of Action
Dimethyl 2-oxoglutarate interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .
Biochemical Pathways
Dimethyl 2-oxoglutarate plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Result of Action
The action of Dimethyl 2-oxoglutarate results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .
Action Environment
The action of Dimethyl 2-oxoglutarate is influenced by various environmental factors. For instance, the electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode
Biochemische Analyse
Biochemical Properties
Dimethyl 2-oxoglutarate interacts with several enzymes, proteins, and other biomolecules. It is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .
Cellular Effects
Dimethyl 2-oxoglutarate has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus . It has been shown to exert a positive effect on pericyte–endothelial cell interaction in the co-culture angiogenesis assay, independent of the diabetic status .
Molecular Mechanism
Dimethyl 2-oxoglutarate serves as a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .
Temporal Effects in Laboratory Settings
It has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus .
Metabolic Pathways
Dimethyl 2-oxoglutarate is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG will be emphasized .
Vorbereitungsmethoden
The preparation of Dimethyl 2-oxoglutarate typically involves several steps:
Synthesis of Methyl Acetate: Acetic acid reacts with methanol to produce methyl acetate.
Formation of Ethyl Acetate: Methyl acetate then reacts with sodium cyanide to generate ethyl acetate.
Final Reaction: Ethyl acetate reacts with chloroacetic acid to yield Dimethyl 2-oxoglutarate.
Analyse Chemischer Reaktionen
Dimethyl 2-oxoglutarate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: This compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-oxoglutarate is similar to other compounds such as:
Alpha-Ketoglutarate:
Dimethyl Alpha-Ketoglutarate: Another name for Dimethyl 2-oxoglutarate, highlighting its role as a nitrogen transporter in metabolic pathways.
What sets Dimethyl 2-oxoglutarate apart is its specific use in synthetic organic chemistry and its potential therapeutic applications in medicine, particularly for improving mitochondrial function and redox balance .
Eigenschaften
IUPAC Name |
dimethyl 2-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXSLPEABAEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157251 | |
| Record name | 2-Oxopentanedioic acid, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13192-04-6 | |
| Record name | Dimethyl 2-oxoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxopentanedioic acid, dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxopentanedioic acid, dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-oxoglutarate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















